molecular formula C9H5Br2N B189540 3,4-Dibromoquinoline CAS No. 41320-96-1

3,4-Dibromoquinoline

Cat. No.: B189540
CAS No.: 41320-96-1
M. Wt: 286.95 g/mol
InChI Key: LLLPNGRKHYDSQJ-UHFFFAOYSA-N
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Description

3,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Reactivity and Transformations in Organic Chemistry : Hertog and Buurman (2010) explored the reactivity of 3,4-Dibromoquinoline with potassium amide in different media, observing reactions like bromine migration and cine-substitutions, contributing to the understanding of its chemical behavior in organic synthesis (Hertog & Buurman, 2010).

  • Anti-Cancer Agents : Chloroquine and hydroxychloroquine, derived from 4-aminoquinoline, a related compound, show promise as anti-cancer agents, suggesting that similar compounds like this compound might have potential applications in cancer treatment (Verbaanderd et al., 2017).

  • Synthesis of Lattice Inclusion Hosts : Marjo et al. (2001) synthesized a tetrabromo diquinoline derivative, highlighting its application in forming lattice inclusion hosts, a concept relevant in material science and molecular chemistry (Marjo et al., 2001).

  • Suzuki Couplings in Organic Synthesis : Piala et al. (2011) investigated the regioselectivity of Suzuki couplings of dibromoquinolines, including this compound, enhancing the understanding of its use in complex organic synthesis (Piala et al., 2011).

  • Tautomerism in Chemical Analysis : Mphahlele and Maluleka (2020) studied the structure of tautomeric 3-aryl-6,8-dibromoquinolin-4(1H)-ones, providing insights into the behavior of similar compounds like this compound in various states (Mphahlele & Maluleka, 2020).

  • NMR Spectral Studies : Osborne et al. (1993) conducted a thorough study on the NMR spectra of dihalogenoquinolines, which would include this compound, contributing to the knowledge of its spectroscopic properties (Osborne et al., 1993).

  • Pharmacological Evaluation of Derivatives : Colotta et al. (2007) examined derivatives of 2-arylpyrazolo[3,4-c]quinolines for their potential as human adenosine receptor antagonists, suggesting that this compound derivatives could have similar applications in drug development (Colotta et al., 2007).

  • Synthesis of Quinazolin-4(1H)-ones : Narasimhamurthy et al. (2014) described the synthesis of dihydroquinazolin-4(1H)-ones using dibromomethylarenes, indicating a potential method for synthesizing derivatives of this compound (Narasimhamurthy et al., 2014).

  • Antitumor Agents Synthesis : Chou et al. (2010) explored 2-phenylquinolin-4-ones as antitumor agents, highlighting the therapeutic potential of quinoline derivatives like this compound (Chou et al., 2010).

  • Biological and Pharmacological Significance : Harmata and Hong (2007) focused on enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which have significant biological and pharmacological implications, suggesting potential medical applications for this compound (Harmata & Hong, 2007).

Safety and Hazards

The safety information for 3,4-Dibromoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,4-Dibromoquinoline primarily targets metal ion homeostasis . It has been found to be particularly effective against yeast deletion strains related to metal ion homeostasis, such as cox17Δ, ssa1Δ, and aft2Δ . These genes play crucial roles in the regulation of copper and iron ions within the cell .

Mode of Action

The compound interacts with its targets by disrupting the balance of metal ions within the cell . This disruption interferes with the normal functioning of the cell, leading to an antifungal effect . The addition of copper or iron ions to the media can reverse the strain sensitivity to this compound, further supporting the idea that the compound targets metal ion homeostasis .

Biochemical Pathways

This compound affects the biochemical pathways related to metal ion homeostasis . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of key virulence factors such as hyphae and biofilm formation in Candida albicans .

Result of Action

The primary result of this compound’s action is its potent antifungal and antivirulence activity . By targeting metal ion homeostasis, it inhibits the growth of various fungal species and interferes with the expression of key virulence factors . This makes it a promising candidate for the development of new antifungal treatments.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain metal ions. For instance, the addition of copper or iron ions to the media can reverse the antifungal effect of the compound . This suggests that the efficacy and stability of this compound may depend on the specific conditions of its environment.

Biochemical Analysis

Biochemical Properties

3,4-Dibromoquinoline plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to target metal ion homeostasis, which is crucial for maintaining cellular function and stability . It interacts with enzymes such as ATPase subunits, serine/threonine protein kinases, and metallochaperones, affecting their activity and leading to changes in cellular processes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcriptional repressors and activators, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell . These effects underscore the compound’s potential as a research tool for investigating cellular function and regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and proteins, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as serine/threonine protein kinases, by binding to their active sites . This inhibition results in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can activate other enzymes, such as metallochaperones, by facilitating their interaction with metal ions . These molecular interactions highlight the compound’s versatility as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . It can also degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have revealed that continuous exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the biosynthesis and degradation of metabolites, leading to changes in metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation, thereby influencing energy production and cellular metabolism . These interactions underscore the compound’s potential as a tool for studying metabolic pathways and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize within specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . These localization patterns are determined by targeting signals that direct this compound to specific organelles, as well as post-translational modifications that affect its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and mechanisms of action.

Properties

IUPAC Name

3,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPNGRKHYDSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355789
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41320-96-1
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions of 3,4-dibromoquinoline with potassium amide in liquid ammonia?

A1: Research indicates that this compound undergoes a range of reactions with potassium amide in liquid ammonia []. These reactions include:

    Q2: How does the reactivity of this compound compare to other dibromoquinoline isomers?

    A2: A study comparing the reactivity of 2,3-, 2,4-, and this compound towards potassium amide in liquid ammonia showed distinct differences in their reaction pathways []. This suggests that the position of the bromine atoms on the quinoline ring significantly influences the reaction outcome. Further research exploring the specific mechanisms underlying these differences would be valuable.

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